

Material safety data sheet for 11-(tert-butoxy)-11-oxoundecanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 11-(tert-Butoxy)-11-oxoundecanoic acid

Cat. No.: B1460352

[Get Quote](#)

An In-Depth Technical Guide for the Strategic Application of **11-(tert-butoxy)-11-oxoundecanoic Acid** in Advanced Synthesis

This guide provides an in-depth exploration of **11-(tert-butoxy)-11-oxoundecanoic acid** (CAS No. 1789702-17-5), a bifunctional molecule increasingly recognized for its utility in drug development and complex organic synthesis. Moving beyond a standard safety data sheet, this document synthesizes critical safety and handling protocols with field-proven insights into its chemical behavior and strategic applications, particularly as a linker in novel therapeutic modalities.

Core Molecular Profile and Physicochemical Properties

11-(tert-butoxy)-11-oxoundecanoic acid is a C15 aliphatic carboxylic acid featuring a tert-butyl ester on the omega-end. This unique structure, with a terminal carboxylic acid and a sterically hindered ester, dictates its reactivity and makes it a valuable building block.[\[1\]](#)[\[2\]](#)

Rationale for Use: The long aliphatic chain provides spacing and flexibility, while the two distinct terminal functionalities allow for orthogonal chemical modifications. The tert-butyl ester serves as a robust protecting group for a carboxylic acid, stable to a wide range of reagents but selectively removable under acidic conditions.[\[3\]](#) This profile is highly advantageous in multi-

step syntheses, such as in the construction of Proteolysis-Targeting Chimeras (PROTACs) where precise, sequential bond formation is critical.[4]

Table 1: Physicochemical Properties of **11-(tert-butoxy)-11-oxoundecanoic Acid**

Property	Value	Source
CAS Number	1789702-17-5	[1][2][5]
Molecular Formula	C ₁₅ H ₂₈ O ₄	[1][5]
Molecular Weight	272.38 g/mol	[1][2][5]
Appearance	Colorless to light yellow liquid or solid	[5]
Solubility	Soluble in organic solvents such as ethanol and xylene.[5] Insoluble in water.[6]	
Predicted Boiling Point	374.5 ± 15.0 °C	[5]
Predicted Density	0.993 ± 0.06 g/cm ³	[5]
Predicted pKa	4.78 ± 0.10	[5]

Hazard Identification and Mechanistic Safety

While comprehensive toxicological data for this specific molecule is not readily available, a hazard assessment can be derived from its constituent functional groups: a long-chain carboxylic acid and a tert-butyl ester. The primary concerns are irritation and potential reactivity under specific conditions.

- **Skin and Eye Irritation:** Long-chain carboxylic acids can cause skin and eye irritation upon direct contact. The compound should be handled with appropriate personal protective equipment (PPE). The warning is to "avoid contact with skin and eyes".[5]
- **Respiratory Irritation:** Inhalation of vapors or aerosols may cause respiratory tract irritation.[5] [7] It is crucial to work in a well-ventilated area or under a chemical fume hood.[5]

- Reactivity Hazards: This compound is incompatible with strong oxidizing agents.^[5] The carboxylic acid moiety can react exothermically with bases. The tert-butyl ester is sensitive to strong acids, which will cleave it to release isobutylene, a flammable gas.^{[3][8]}

Laboratory Handling and Storage Protocols: A Self-Validating System

Adherence to stringent handling and storage protocols is critical for ensuring both user safety and reagent integrity.

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses with side-shields or goggles are mandatory.^[9]
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
- Skin and Body Protection: A lab coat is required. For larger quantities or potential for splashing, an apron and face shield should be used.

Engineering Controls:

- Work should be performed in a certified chemical fume hood to avoid inhalation of vapors.^[5]
- An emergency eyewash station and safety shower must be readily accessible.

Storage:

- Store in a tightly sealed container in a dry, cool, and well-ventilated area.^{[5][10]}
- Keep away from incompatible materials such as strong oxidizing agents and bases.^[5]
- For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect from moisture.

Spill & Disposal Procedures:

- Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).^[7] Collect the material into a suitable

container for disposal.

- Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways.

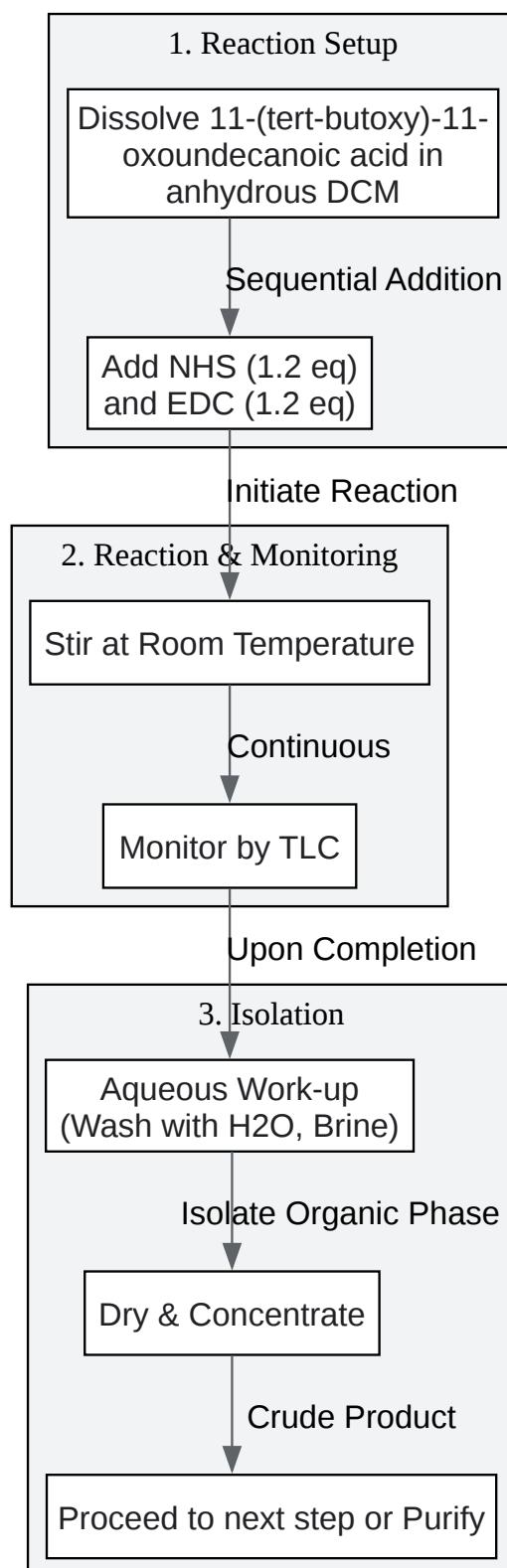
Application in Drug Development: Synthesis of a PROTAC Linker

11-(tert-butoxy)-11-oxoundecanoic acid is an exemplary aliphatic linker, frequently used in the synthesis of PROTACs.^[4] Its length allows it to bridge a target-binding ligand and an E3 ligase-binding ligand effectively, while its termini provide handles for conjugation.

The following protocol details the activation of the carboxylic acid for subsequent amide bond formation.

Experimental Protocol: Carboxylic Acid Activation for Amide Coupling

Objective: To activate the terminal carboxylic acid of **11-(tert-butoxy)-11-oxoundecanoic acid** as an N-hydroxysuccinimide (NHS) ester, preparing it for reaction with a primary amine on a target-binding molecule.


Materials:

- **11-(tert-butoxy)-11-oxoundecanoic acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Magnetic stirrer and stir bar
- Inert atmosphere setup (Nitrogen or Argon)

Methodology:

- Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve **11-(tert-butoxy)-11-oxoundecanoic acid** (1.0 eq) in anhydrous DCM.
- Reagent Addition: Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Causality Note: EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. NHS is added to form a semi-stable NHS-ester, which is less prone to hydrolysis than the initial O-acylisourea intermediate and reacts efficiently with primary amines.
- Reaction: Stir the mixture at room temperature.
- Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The consumption of the starting carboxylic acid and the formation of a new, less polar spot (the NHS ester) indicates reaction progression.
- Work-up (Illustrative): Once the reaction is complete, the mixture can be washed with water and brine to remove excess EDC and NHS. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude NHS-ester is typically used immediately in the next step without further purification, but can be purified by column chromatography on silica gel if necessary.

Diagram: Experimental Workflow for NHS-Ester Formation

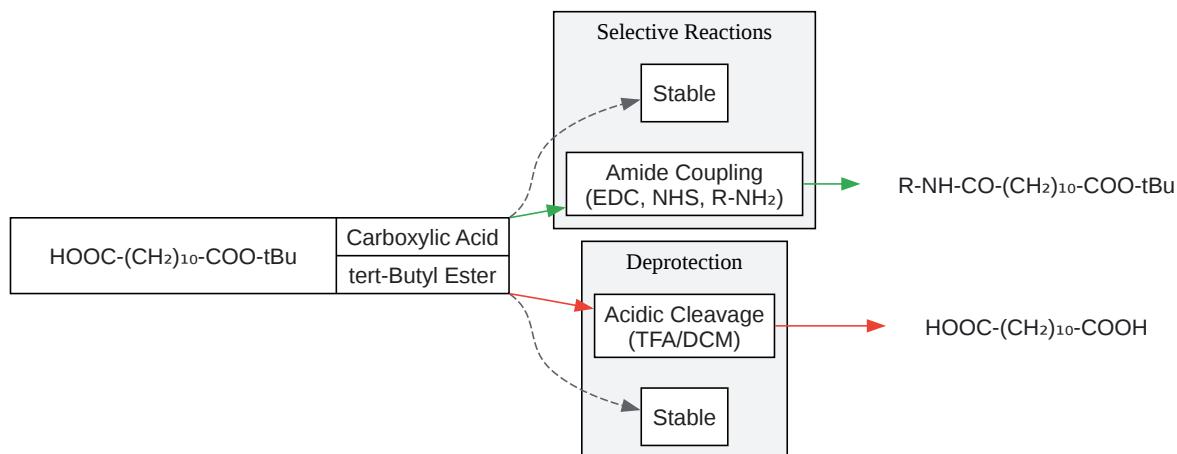
[Click to download full resolution via product page](#)

Caption: Workflow for the activation of **11-(tert-butoxy)-11-oxoundecanoic acid**.

Chemical Reactivity and Stability: The Tale of Two Termini

The utility of this molecule is rooted in the differential reactivity of its two functional groups.

The Carboxylic Acid


The terminal carboxylic acid is a versatile handle for various coupling reactions, most commonly the formation of amide bonds as detailed above. It can also be reduced or converted to other functional groups as needed for a specific synthetic route.

The tert-Butyl Ester

The tert-butyl ester is a robust protecting group, stable under basic, hydrogenolytic, and mildly acidic conditions.^{[3][8]} Its primary liability is its susceptibility to strong acids, which cleave it via an E1 mechanism to form a carboxylic acid and isobutylene.

Deprotection Protocol: A common method for deprotection involves treatment with trifluoroacetic acid (TFA) in a solvent like DCM.^[4]

Diagram: Orthogonal Reactivity and Deprotection

[Click to download full resolution via product page](#)

Caption: Orthogonal reactivity of the terminal functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1stsci.com [1stsci.com]
- 2. [11-\(tert-Butoxy\)-11-oxoundecanoic acid | Esters | Ambeed.com](http://11-(tert-Butoxy)-11-oxoundecanoic acid | Esters | Ambeed.com) [ambeed.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gneechem.com [gneechem.com]
- 6. fishersci.fr [fishersci.fr]

- 7. szabo-scandic.com [szabo-scandic.com]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. angenechemical.com [angenechemical.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 45120-30-7 Name: [xixisys.com]
- To cite this document: BenchChem. [Material safety data sheet for 11-(tert-butoxy)-11-oxoundecanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1460352#material-safety-data-sheet-for-11-tert-butoxy-11-oxoundecanoic-acid\]](https://www.benchchem.com/product/b1460352#material-safety-data-sheet-for-11-tert-butoxy-11-oxoundecanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com